2-Methyl-2H-indazole-5-carboxylic acid
Overview
Description
“2-Methyl-2H-indazole-5-carboxylic acid” is a type of indazole-containing derivative . Indazole derivatives are important heterocycles in drug molecules and can bear a variety of functional groups, displaying versatile biological activities .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular structure of “this compound” is represented by the empirical formula C10H10N2O2 .
Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .
Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . Its molecular weight is 190.20 .
Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel derivatives and exploring their potential applications. For instance, novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles were synthesized from 1-methyl-1H-Indazole 3-carboxylic acid, demonstrating a method for creating new compounds that could have varied applications in medicinal and synthetic chemistry (Reddy et al., 2013).
Antimicrobial Activity
Some derivatives of indazole have been investigated for their antimicrobial properties. For example, new indazolyl-thiazole derivatives showed promising antimicrobial activities, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Gautam et al., 2018).
Physical Properties and Analysis
The enthalpy of formation for indazoles, including various carboxylic acid derivatives, has been studied to understand their energetic and structural characteristics better. These studies provide insights into the influence of different substituents on the physical properties of these compounds (Orozco-Guareño et al., 2019).
Chemical Transformations
Research has also delved into chemical transformations and synthesis methods for indazole derivatives. For instance, the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers showcases innovative approaches to obtaining specific regioisomers, which is crucial for the development of compounds with targeted biological activities (Dandu et al., 2007).
Material Science Applications
Indazole derivatives have also found applications in material science, such as in the development of porous coordination polymers for gas sorption. A study involving a Cu(II) coordination polymer with indazole-carboxylate showed selective and hysteretic sorption of CO2, highlighting its potential use in gas storage and separation technologies (Hawes et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with a variety of biological targets. The specific target can vary widely depending on the exact structure of the compound .
Mode of Action
The mode of action of indazole derivatives can also vary depending on the specific compound and its target. Some indazole derivatives are known to inhibit enzymes, while others may interact with receptors or other cellular components .
Biochemical Pathways
Indazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some indazole derivatives have been found to have anti-inflammatory effects, suggesting they may affect pathways related to inflammation .
Pharmacokinetics
The pharmacokinetics of indazole derivatives can vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s solubility, its stability in the body, and how it is metabolized .
Result of Action
The results of the action of indazole derivatives can vary widely, depending on the specific compound and its target. Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Action Environment
The action of indazole derivatives can be influenced by a variety of environmental factors, including the presence of other compounds, the pH of the environment, and the temperature .
Properties
IUPAC Name |
2-methylindazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFGGBMTWQVAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719874 | |
Record name | 2-Methyl-2H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197943-94-4 | |
Record name | 2-Methyl-2H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2H-INDAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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